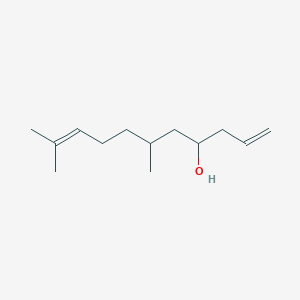

6,10-Dimethyl-undeca-1,9-dien-4-ol

Description

Contextualization within the Broader Field of Acyclic Terpenoid Chemistry

6,10-Dimethyl-undeca-1,9-dien-4-ol is classified as an acyclic terpenoid. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. acs.orgresearchgate.net Acyclic terpenoids, lacking a ring structure, form the basic structural framework for many more complex cyclic terpenes and are of significant interest for their roles in biosynthesis and their potential as starting materials in chemical synthesis. acs.orgacs.org These open-chain structures are fundamental in understanding the foundational relationships between different classes of terpenes. acs.org The biosynthesis of all terpenoids, including acyclic variants, originates from the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com

Significance of Acyclic Dienoic Alcohol Architectures in Organic Synthesis and Natural Product Chemistry

The acyclic dienoic alcohol motif, as seen in this compound, is a valuable structural element in organic synthesis. The presence of both alkene and alcohol functional groups offers multiple sites for chemical modification, making such compounds versatile building blocks for the construction of more complex molecules. Alcohols are among the most common functional groups in natural products, often contributing to their water solubility and biological activity. The diene component provides a platform for various cycloaddition and pericyclic reactions, further expanding their synthetic utility. Many volatile terpenoids, which include acyclic alcohols, are utilized as fragrances and flavorings. nih.gov

Overview of Existing Research Trajectories and Knowledge Gaps Pertaining to this compound

The PubChem database lists computed, rather than experimentally determined, properties for this compound and its stereoisomers, such as (4S,6S)-6,10-dimethylundeca-1,9-dien-4-ol. nih.gov This lack of empirical data underscores the nascent stage of research into this particular molecule. Future research would need to focus on the development of efficient synthetic routes to access this compound in sufficient quantities for detailed study. Following a successful synthesis, comprehensive spectroscopic analysis (including NMR, IR, and mass spectrometry) would be essential to confirm its structure and provide a reference for future investigations. Subsequent research could then explore its reactivity in various chemical transformations and screen for any potential biological or pharmacological properties.

Physicochemical Properties of this compound

The following table presents computed physicochemical properties for this compound. It is important to note that these are predicted values and may differ from experimentally determined data.

| Property | Value |

| Molecular Formula | C₁₃H₂₄O |

| Molecular Weight | 196.33 g/mol |

| XLogP3-AA | 4.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 7 |

| Exact Mass | 196.182715385 Da |

| Monoisotopic Mass | 196.182715385 Da |

| Data sourced from PubChem CID 11194937 nih.gov |

Structure

3D Structure

Properties

CAS No. |

90660-54-1 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

6,10-dimethylundeca-1,9-dien-4-ol |

InChI |

InChI=1S/C13H24O/c1-5-7-13(14)10-12(4)9-6-8-11(2)3/h5,8,12-14H,1,6-7,9-10H2,2-4H3 |

InChI Key |

RXMBYTFELMKQMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CC(CC=C)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 6,10 Dimethyl Undeca 1,9 Dien 4 Ol and Its Stereoisomers

Development of Convergent and Divergent Synthetic Routes

The synthesis of 6,10-Dimethyl-undeca-1,9-dien-4-ol, a structurally complex homoallylic alcohol, has been the subject of various strategic synthetic approaches. These routes are designed to be either convergent, where different fragments of the molecule are synthesized separately and then combined, or divergent, where a common intermediate is used to generate a variety of related structures.

Homoallylic Alcohol Synthesis Approaches

The construction of the homoallylic alcohol moiety is a critical step in the synthesis of this compound. A number of methods are available for the synthesis of homoallylic alcohols, often involving the addition of an allyl group to an aldehyde or ketone. organic-chemistry.org

One common approach is the Barbier-type reaction , which involves the in-situ formation of an organometallic reagent, typically from an allylic halide and a metal such as zinc, which then reacts with a carbonyl compound. organic-chemistry.org A solvent-free procedure using zinc-mediated Barbier-type reaction has been shown to be a rapid and efficient method for the synthesis of homoallylic alcohols at room temperature. organic-chemistry.org

Another powerful method is the Hosomi-Sakurai reaction , which utilizes an allylic silane (B1218182) as the nucleophile and a Lewis acid to activate the carbonyl substrate. organic-chemistry.org Additionally, the Nozaki-Hiyama-Kishi reaction provides a reliable method for the formation of carbon-carbon bonds in the synthesis of complex molecules and is also applicable to the synthesis of homoallylic alcohols. organic-chemistry.org

More recently, dual cobalt and chromium photoredox-catalyzed allylation of aldehydes with allenes has emerged as a sustainable and highly diastereoselective method for producing homoallylic alcohols. organic-chemistry.org Nickel-catalyzed allylboration of aldehydes also offers high diastereoselectivity. organic-chemistry.org

Palladium-Catalyzed Rearrangement Reactions Involving Analogous Diethylenic Alcohols

Palladium catalysis plays a significant role in modern organic synthesis, and its application in the rearrangement of diethylenic alcohols offers a strategic pathway to structures analogous to this compound. youtube.comyoutube.comyoutube.com These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.comyoutube.com

While specific examples of palladium-catalyzed rearrangements directly on this compound are not extensively documented in the provided search results, the principles of palladium catalysis on similar systems are well-established. For instance, the Wacker oxidation, a palladium-catalyzed process, is used to oxidize terminal olefins to methyl ketones. nih.gov Modifications to the classical Wacker process, such as the use of electrophilic palladium catalysts with non-coordinating counterions, have expanded its substrate scope to include molecules with coordinating allylic heteroatoms. nih.gov

Furthermore, palladium catalysts are known to facilitate various coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, which are instrumental in forming carbon-carbon bonds. youtube.comyoutube.com These reactions could be conceptually applied in a convergent synthesis of the target molecule or its precursors.

Enantioselective Synthesis of Chiral Undecadienol Scaffolds

The presence of a chiral center at the C4 position of this compound necessitates the use of enantioselective synthetic methods to obtain specific stereoisomers. These methods are crucial as different stereoisomers can exhibit distinct biological activities.

Asymmetric Catalysis in the Selective Construction of Chiral Centers at the C4 Position

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including the construction of the C4 chiral center in undecadienol scaffolds. ru.nl This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. acs.org

Strategies for the asymmetric synthesis of chiral alcohols often involve the enantioselective reduction of a prochiral ketone or the enantioselective addition of a nucleophile to an aldehyde. ru.nl For example, chiral metal complexes can be used to catalyze the hydrogenation of ketones or the allylation of aldehydes with high enantioselectivity. beilstein-journals.org The choice of ligand coordinated to the metal center is critical in determining the stereochemical outcome. beilstein-journals.org

While the direct asymmetric catalysis for the C4 position of this compound is not explicitly detailed in the search results, the general principles of asymmetric catalysis for chiral alcohol synthesis are broadly applicable. ru.nl

Chiral Pool Synthetic Strategies Leveraging Naturally Derived Precursors

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. ru.nl This approach circumvents the need for an asymmetric induction step, as the chirality is already incorporated in the starting material.

For the synthesis of this compound, a potential chiral precursor could be a naturally occurring terpene with a suitable carbon skeleton and stereochemistry. For instance, geranylacetone (B162166), a monoterpene ketone found in essential oils, serves as a precursor in the synthesis of other fragrance substances. chemicalbook.comnih.gov While geranylacetone itself is achiral at the positions corresponding to the undecadienol's chiral center, other chiral terpenoids could potentially be modified to serve as starting points. The synthesis of terpenes often involves multiple steps, including reductions and oxidations, to achieve the desired target molecule. nih.gov

Diastereoselective Control in Multi-step Undecadienol Synthesis

In a multi-step synthesis of a molecule with multiple stereocenters, such as certain stereoisomers of this compound, controlling the relative stereochemistry between these centers (diastereoselectivity) is a significant challenge.

Various strategies can be employed to achieve diastereoselective control. Substrate-controlled diastereoselection relies on the inherent stereochemistry of the starting material or an intermediate to direct the stereochemical outcome of subsequent reactions. Reagent-controlled diastereoselection, on the other hand, utilizes a chiral reagent or catalyst to favor the formation of a specific diastereomer.

For example, in the synthesis of homoallylic alcohols, the geometry of the allylic nucleophile and the nature of the Lewis acid can influence the diastereoselectivity of the addition to a chiral aldehyde. organic-chemistry.org Furthermore, intramolecular reactions, such as cyclizations, can often exhibit high levels of diastereoselectivity due to the conformational constraints of the transition state.

Advanced Chemical Transformations and Derivatization Strategies for 6,10 Dimethyl Undeca 1,9 Dien 4 Ol

Regioselective and Stereoselective Functional Group Interconversions of the Hydroxyl Group

The secondary hydroxyl group at the C-4 position is a key handle for a variety of functional group interconversions. The chirality at this center makes stereoselective reactions particularly important.

Table 1: Predicted Stereoselective Interconversions of the Hydroxyl Group

| Transformation | Reagents and Conditions | Expected Outcome | Stereochemistry |

| Oxidation | Swern Oxidation (oxalyl chloride, DMSO, Et3N) | 6,10-Dimethyl-undeca-1,9-dien-4-one | Racemization at C4 is possible if enolizable |

| Dess-Martin Periodinane (DMP) | 6,10-Dimethyl-undeca-1,9-dien-4-one | Mild, likely retention of stereochemistry if no enolization | |

| Etherification | Williamson Ether Synthesis (e.g., NaH, then CH3I) | 4-methoxy-6,10-dimethyl-undeca-1,9-diene | Inversion of stereochemistry (SN2) |

| Esterification | Steglich Esterification (DCC, DMAP, R-COOH) | 4-acyloxy-6,10-dimethyl-undeca-1,9-diene | Retention of stereochemistry |

| Mitsunobu Reaction (DEAD, PPh3, R-COOH) | 4-acyloxy-6,10-dimethyl-undeca-1,9-diene | Inversion of stereochemistry |

These transformations would allow for the introduction of a wide range of functionalities, altering the molecule's polarity, steric bulk, and potential for further reactions. The choice of reagent and reaction conditions would be crucial in controlling the stereochemical outcome at the C-4 center.

Controlled Reactions Involving the Alkene Moieties (e.g., Hydroboration-Oxidation, Epoxidation)

The presence of two terminal double bonds at C-1 and C-9 offers opportunities for regioselective and stereoselective functionalization. The steric and electronic differences between the two alkenes can be exploited to achieve selective reactions.

Hydroboration-Oxidation

Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes. By using sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), it is possible to achieve high regioselectivity for the less sterically hindered terminal double bond. It is anticipated that the C-1 double bond would be more reactive towards bulky boranes than the C-9 double bond due to the proximity of the latter to the gem-dimethyl group.

Table 2: Predicted Regioselective Hydroboration-Oxidation

| Alkene Target | Reagents | Expected Diol Product |

| C1=C2 | 1. 9-BBN, THF 2. H2O2, NaOH | 6,10-Dimethyl-undecane-1,4,10-triol |

| C9=C10 | 1. BH3·THF (less selective) 2. H2O2, NaOH | Mixture of diols, including 6,10-Dimethyl-undecane-1,4,9-triol |

Epoxidation

The stereochemistry of epoxidation of the alkene moieties can be influenced by the existing chiral center at C-4. Directed epoxidation, where the hydroxyl group directs the delivery of the oxidant, can lead to high diastereoselectivity.

Table 3: Predicted Stereoselective Epoxidation

| Alkene Target | Reagent | Expected Epoxide Product | Predicted Stereoselectivity |

| C1=C2 | m-CPBA | 1,2-epoxy-6,10-dimethyl-undec-9-en-4-ol | Moderate diastereoselectivity |

| C1=C2 | Sharpless Asymmetric Epoxidation (Ti(OiPr)4, DET) | Optically active 1,2-epoxy-6,10-dimethyl-undec-9-en-4-ol | High diastereoselectivity |

| C9=C10 | m-CPBA | 9,10-epoxy-6,10-dimethyl-undec-1-en-4-ol | Moderate diastereoselectivity |

Mechanistic Studies of Isomerization and Skeletal Rearrangement Processes

The allylic nature of the C-4 hydroxyl group and the presence of multiple double bonds make 6,10-Dimethyl-undeca-1,9-dien-4-ol a candidate for interesting isomerization and rearrangement reactions. Acid-catalyzed dehydration could lead to the formation of conjugated dienes or trienes through carbocation intermediates. Such rearrangements could potentially be controlled to generate novel carbon skeletons. For instance, a 1,3-hydride shift following protonation of the hydroxyl group and loss of water could lead to a more stable allylic or tertiary carbocation, which could then be trapped by a nucleophile or eliminate a proton to form a new alkene.

Rational Design and Synthesis of Structural Analogs and Derivatives

The rational design of analogs of this compound can lead to molecules with enhanced or specific reactivity, or to the development of chemical probes to study biological systems.

Strategic Modification of the Carbon Skeleton for Enhanced Reactivity

Modifications to the carbon skeleton could be designed to influence the reactivity of the functional groups. For example, introducing steric bulk near one of the double bonds could further enhance the regioselectivity of reactions on the other alkene. Alternatively, the synthesis of cyclic analogs through ring-closing metathesis (RCM) could lead to conformationally constrained molecules with unique reactivity profiles.

Introduction of Diverse Chemical Functionalities for Chemical Probe Development

The derivatization of the hydroxyl group or the alkene moieties can be used to introduce reporter groups such as fluorophores or biotin (B1667282) for use as chemical probes. For instance, esterification of the C-4 hydroxyl group with a fluorescent carboxylic acid would yield a fluorescent probe. Similarly, the terminal alkenes could be functionalized via hydroboration-oxidation followed by conversion of the resulting primary alcohol to an azide (B81097) or alkyne for click chemistry-based probe attachment.

Despite a comprehensive search for spectroscopic data pertaining to the chemical compound this compound, no specific experimental or detailed research findings for this exact molecule could be located in the available scientific literature and databases.

Searches for Nuclear Magnetic Resonance (NMR) spectroscopy data (including 1H, 13C, COSY, HSQC, and HMBC), Vibrational Spectroscopy data (Infrared and Raman), and High-Resolution Mass Spectrometry (HRMS) data for this compound did not yield any relevant results. The information found pertained to structurally related but distinct compounds, which cannot be used to accurately describe the spectroscopic characteristics of the specified molecule.

Consequently, it is not possible to generate a scientifically accurate article based on the provided outline, as the foundational data required for each section is not publicly available. The strict adherence to the user's request to focus solely on this compound and the specified analytical techniques cannot be fulfilled without the necessary experimental data.

Advanced Analytical Methodologies for the Detection and Quantification of 6,10 Dimethyl Undeca 1,9 Dien 4 Ol

Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds like 6,10-Dimethyl-undeca-1,9-dien-4-ol. The technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. For the analysis of sesquiterpene alcohols, a common approach involves using a capillary column with a non-polar or medium-polarity stationary phase.

Typically, a fused silica (B1680970) capillary column, such as one coated with 5% phenylmethylpolysiloxane (e.g., HP-5MS or DB-5), is employed for the separation. The oven temperature is programmed to ramp up gradually, for instance, starting at a lower temperature and increasing to a final temperature to ensure the effective separation of a wide range of volatile compounds that might be present in a sample. The separated compounds are then introduced into the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. For a structurally similar compound, 6,10-Dimethylundeca-1,5,9-trien-4-ol, GC-MS analysis has been documented, confirming the suitability of this technique. nih.gov

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile or thermally labile compounds. For the separation of related terpenoid compounds, reverse-phase HPLC is often utilized. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The gradient of the mobile phase composition can be adjusted to achieve optimal separation. Detection in HPLC can be accomplished using various detectors, with UV-Vis and mass spectrometry (LC-MS) being common choices.

Table 1: Exemplary Chromatographic Conditions for the Analysis of Sesquiterpene Alcohols

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) | Reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm particle size) |

| Carrier Gas/Mobile Phase | Helium at a constant flow rate | Gradient of acetonitrile and water |

| Injector Temperature | Typically 250-280 °C | Ambient or controlled temperature |

| Oven/Column Temperature | Temperature programmed (e.g., 70 °C for 2 min, then ramp to 290 °C at 10 °C/min) | Isocratic or gradient elution at a controlled temperature |

| Detector | Mass Spectrometer (e.g., Electron Ionization at 70 eV) | UV-Vis or Mass Spectrometer |

| Data Acquisition | Full scan or Selected Ion Monitoring (SIM) | UV absorbance at a specific wavelength or full scan MS |

Chiral Separation and Resolution Methods for Enantiomeric Purity Assessment

The presence of a chiral center at the C-4 position in this compound means it can exist as two enantiomers (R and S forms). These enantiomers may exhibit different biological activities, making their separation and individual quantification essential. Chiral capillary gas chromatography is a highly effective technique for this purpose. sigmaaldrich.com

The direct separation of enantiomers on a chiral stationary phase is a common approach. Cyclodextrin-based chiral stationary phases, such as those derivatized with alkyl or acyl groups, have proven to be particularly effective for resolving a wide range of chiral compounds, including alcohols. nih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

In cases where direct separation is challenging, derivatization with a chiral reagent can be employed to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. However, this method requires a chiral derivatizing agent of high enantiomeric purity.

A more common and often preferred method is the derivatization of the chiral alcohol with an achiral reagent to enhance its volatility and improve its chromatographic behavior on a chiral column. Acylation, the reaction of the alcohol with an acid or its derivative, is a widely used technique. nih.govnih.gov For instance, the alcohol can be acetylated using acetic anhydride (B1165640) or trifluoroacetylated. This can lead to better separation of the enantiomers on a chiral GC column. The choice of the derivatizing reagent and the chiral column is critical and often requires methodological development to achieve optimal resolution. The analysis of chiral tertiary alcohols, in particular, can be challenging, and may require specialized sensing systems or derivatization strategies for effective enantiomeric discrimination. nih.govrsc.org

Table 2: Strategies for Chiral Separation of Alcohols by GC

| Method | Description | Key Considerations |

| Direct Separation | Use of a chiral stationary phase (e.g., derivatized cyclodextrin) to directly resolve the enantiomers. | Selection of the appropriate chiral column is crucial. Peak resolution may vary significantly between different column types. |

| Indirect Separation (Diastereomer Formation) | Derivatization with a chiral reagent to form diastereomers, which are then separated on a standard achiral column. | Requires a chiral derivatizing agent of high enantiomeric purity. The reaction should proceed without racemization. |

| Achiral Derivatization for Chiral GC | Derivatization with an achiral reagent (e.g., acetic anhydride) to improve volatility and chromatographic performance on a chiral column. nih.govnih.gov | Can enhance separation factors. The derivatization reaction should be complete and not introduce any analytical interferences. |

Development of Trace Analysis Protocols in Complex Matrices

The detection of this compound at trace levels in complex matrices, such as environmental samples (water, soil) or biological fluids, presents a significant analytical challenge due to the low concentrations of the analyte and the presence of interfering substances. The development of robust trace analysis protocols typically involves efficient sample preparation and pre-concentration steps followed by sensitive instrumental analysis.

Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a powerful and widely used technique for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices. In this method, a fused silica fiber coated with a suitable stationary phase is exposed to the headspace above the sample. The analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed and introduced into the GC column for separation and detection. The choice of fiber coating is crucial for the selective and efficient extraction of the target analyte.

For the analysis of terpenes in water, methods such as membrane inlet mass spectrometry (MIMS) and static headspace gas chromatography have also been explored. While MIMS can provide rapid analysis, static headspace GC offers the advantage of separating individual terpene compounds. The detection limits for terpenes in water using these methods can range from the low microgram per liter (µg/L) to the nanogram per liter (ng/L) level, depending on the specific compound and the analytical technique employed.

The development of a trace analysis protocol requires careful optimization of several parameters, including the sample volume, extraction time and temperature, and the choice of the SPME fiber. The use of internal standards is also essential for accurate quantification and to compensate for any matrix effects or variations in the extraction efficiency.

Detailed Stereochemical Aspects of 6,10 Dimethyl Undeca 1,9 Dien 4 Ol

Examination of Diastereomeric and Enantiomeric Forms and their Interconversion

While different diastereomeric forms of 6,10-Dimethyl-undeca-1,9-dien-4-ol, namely the (4S,6R) and (4S,6S) forms, are documented, there is a lack of published research detailing the specific conditions or mechanisms of their interconversion. epa.govnih.gov The search did not yield any studies focused on the equilibrium between these diastereomers or the energetic barriers to their interconversion. Similarly, information regarding the separation and characterization of the corresponding enantiomeric pairs for each diastereomer is not available.

Methodologies for the Absolute Configuration Assignment at Chiral Centers

The naming of the existing stereoisomers, such as (4S,6R) and (4S,6S), implies that their absolute configurations have been determined. epa.govnih.gov However, the specific experimental methodologies employed for this assignment are not described in the available literature. Detailed research findings that would typically describe the use of techniques like X-ray crystallography, specific spectroscopic methods (e.g., NMR with chiral resolving agents), or chemical correlation studies for this particular compound are absent from the search results.

Computational and Theoretical Studies on 6,10 Dimethyl Undeca 1,9 Dien 4 Ol

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of 6,10-Dimethyl-undeca-1,9-dien-4-ol is crucial for understanding its physical and biological properties. Conformational analysis and molecular dynamics (MD) simulations are powerful computational methods to explore the potential energy surface of this flexible molecule.

Detailed research in the field of computational chemistry has established that for allylic alcohols, the conformational preferences are governed by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding. researchgate.net The presence of a hydroxyl group, two double bonds, and multiple rotatable single bonds in this compound results in a complex conformational landscape.

Molecular mechanics force fields, such as MMFF94 or Amber, are typically employed for an initial broad search of the conformational space. This is often followed by higher-level quantum mechanical calculations, like Density Functional Theory (DFT), to refine the energies of the most stable conformers. scribd.com For allylic alcohols, a key interaction is the potential for intramolecular hydrogen bonding between the hydroxyl group and the π-system of the adjacent double bond. researchgate.net

Table 1: Predicted Low-Energy Conformers of this compound and their Relative Energies

| Conformer | Dihedral Angle (H-O-C4-C3) | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Key Interactions |

| A | ~60° | ~120° | 0.00 | Intramolecular H-bond (OH to C1=C2 π-bond) |

| B | ~180° | ~120° | 1.5 | Steric minimization without H-bond |

| C | ~60° | ~-120° | 2.1 | Allylic strain between C3 and C5 substituents |

Molecular dynamics simulations provide further insights by modeling the dynamic behavior of this compound over time in a simulated environment (e.g., in a solvent). These simulations can reveal the accessible conformations and the timescale of conformational changes, which are critical for understanding its interactions with other molecules, such as receptors or enzymes. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation in Synthetic Pathways

Quantum chemical calculations are instrumental in understanding the mechanisms of chemical reactions, including the synthetic pathways leading to this compound. nih.gov These calculations can map out the entire reaction coordinate, identifying transition states, intermediates, and the associated activation energies. technologynetworks.com

A plausible synthetic route to this compound is the reduction of a corresponding ketone, such as 6,10-dimethyl-undeca-1,9-dien-4-one. The stereochemical outcome of such a reduction is of paramount importance, and computational chemistry can predict which diastereomer is likely to be favored.

By modeling the approach of a reducing agent (e.g., NaBH4) to the carbonyl group, the transition state energies for the formation of the different stereoisomers can be calculated. These calculations, often employing DFT methods, can rationalize the observed stereoselectivity or predict the optimal conditions to achieve a desired stereochemical outcome. rsc.org

Table 2: Calculated Activation Energies for the Diastereoselective Reduction of 6,10-Dimethyl-undeca-1,9-dien-4-one

| Diastereomer | Transition State Energy (kcal/mol) | Predicted Major/Minor Product |

| (4R, 6R/S) | -25.4 | Major |

| (4S, 6R/S) | -23.1 | Minor |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry, particularly DFT, has become a powerful tool for the prediction of spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net For a novel or newly synthesized compound like this compound, computational prediction of its ¹H and ¹³C NMR spectra can be invaluable for structure verification. rsc.org

The process involves first performing a conformational analysis to identify the lowest energy conformers. Then, the NMR shielding tensors are calculated for these conformers, and a Boltzmann-weighted average is taken to obtain the final predicted chemical shifts. These predicted values can then be compared with experimental data.

Table 3: Comparison of Predicted and Hypothetical Experimental NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) |

| C1 | 114.5 | 114.8 | 5.20 | 5.22 |

| C2 | 141.2 | 141.0 | 5.85 | 5.83 |

| C3 | 42.1 | 42.3 | 2.30 | 2.32 |

| C4 | 68.9 | 69.2 | 4.15 | 4.18 |

| C9 | 124.3 | 124.5 | 5.10 | 5.12 |

| C10 | 131.8 | 131.6 | - | - |

Good agreement between the predicted and experimental spectra provides strong evidence for the proposed structure. Discrepancies can point to an incorrect structural assignment or the presence of unexpected conformational or electronic effects.

Structure-Reactivity Relationship Predictions

Computational methods can also be used to predict the reactivity of different parts of the this compound molecule. By calculating various molecular properties, such as the distribution of electron density, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), a detailed picture of the molecule's chemical reactivity can be obtained.

For instance, the calculated electrostatic potential map can indicate the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This can help in predicting how the molecule will interact with other reagents. The energies and shapes of the HOMO and LUMO can provide insights into the molecule's behavior in pericyclic reactions or its susceptibility to oxidation or reduction.

Table 4: Predicted Reactivity Indices for this compound

| Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Predicted Reactivity |

| C1=C2 double bond | 0.08 | 0.15 | Susceptible to electrophilic addition |

| C9=C10 double bond | 0.12 | 0.10 | Susceptible to both nucleophilic and electrophilic attack |

| Oxygen of OH | 0.25 | 0.05 | Prone to protonation and acting as a nucleophile |

These predictions of structure-reactivity relationships are valuable for designing further experiments, understanding the molecule's biological activity, and predicting its metabolic fate.

Roles in Chemical Ecology and Biological Signaling of 6,10 Dimethyl Undeca 1,9 Dien 4 Ol Analogs

Investigation of Involvement in Insect Pheromone Systems and Semiochemical Communication (e.g., Termite Pheromone Analogs)

Analogs of 6,10-Dimethyl-undeca-1,9-dien-4-ol have been identified as key components in the chemical communication systems of termites, particularly in the context of trail-following and sex pheromones. Research into the semiochemistry of the termite families Archotermopsidae and Stolotermitidae has revealed a close chemical relationship in the pheromones used by different species, highlighting the evolutionary significance of these compounds.

Studies on the Indomalayan termite Hodotermopsis sjoestedti have been particularly revealing. Gas chromatography-mass spectrometry (GC-MS) analysis of the sternal gland secretions from pseudergates identified syn-4,6-dimethylundecan-1-ol as the trail-following pheromone. elifesciences.orgresearchgate.netnih.gov This discovery was significant as it represented a new chemical structure for termite trail pheromones. elifesciences.orgresearchgate.netnih.gov

Furthermore, investigations into the sex pheromones of H. sjoestedti alates (winged reproductives) identified sex-specific compounds. elifesciences.orgnih.gov The major compound found in female alates was (5E)-2,6,10-trimethylundeca-5,9-dienal, which had previously been identified as the female sex pheromone of the termite Zootermopsis nevadensis. elifesciences.orgnih.gov In male H. sjoestedti alates, the primary sex-specific compound was identified as syn-4,6-dimethylundecanal, a homolog of syn-4,6-dimethyldodecanal, the confirmed male sex pheromone of Z. nevadensis. elifesciences.orgnih.govresearchgate.net The presence of these sex-specific pheromones in H. sjoestedti suggests a sophisticated system for mate finding and recognition, previously only detailed in Z. nevadensis. elifesciences.orgnih.gov

The chemical similarities in the pheromones of Hodotermopsis and Zootermopsis underscore a close phylogenetic relationship, which is consistent with the recent reclassification of these termites into the families Archotermopsidae and Stolotermitidae. elifesciences.orgnih.gov This pheromonal parsimony, where similar compounds are used across different species, is a notable strategy in the chemical communication of termites. scielo.br

| Compound Name | Termite Species | Pheromone Type | Reference |

|---|---|---|---|

| syn-4,6-Dimethylundecan-1-ol | Hodotermopsis sjoestedti | Trail-following pheromone | elifesciences.orgresearchgate.netnih.gov |

| (5E)-2,6,10-Trimethylundeca-5,9-dienal | Hodotermopsis sjoestedti, Zootermopsis nevadensis | Female sex pheromone | elifesciences.orgnih.gov |

| syn-4,6-Dimethylundecanal | Hodotermopsis sjoestedti | Male sex pheromone | elifesciences.orgnih.gov |

| syn-4,6-Dimethyldodecanal | Zootermopsis nevadensis | Male sex pheromone | elifesciences.orgresearchgate.net |

Contribution to Plant Volatile Emissions and Inter-species Chemical Communication

Structural analogs of this compound are also found in the volatile emissions of various plants, where they contribute to the aroma and flavor profiles and participate in inter-species chemical communication. One such well-studied analog is geranylacetone (B162166) ((5E)-6,10-Dimethylundeca-5,9-dien-2-one).

Geranylacetone is a known component of the essential oils of numerous plants and contributes to their characteristic scents. frontiersin.org It is recognized for its fresh, green, and slightly floral, rose-like odor. researchgate.net This compound has been identified as a key volatile flavor component in tomatoes and certain species of mushrooms. researchgate.net Its presence has also been documented in a variety of other plants, including rice and mangoes. researchgate.net

The emission of volatile organic compounds (VOCs) like geranylacetone is a crucial mechanism for plants to interact with their environment. oup.com These volatiles can act as signals to attract pollinators, deter herbivores, or even communicate with neighboring plants about potential threats. oup.com For instance, upon herbivore attack, plants can release a blend of VOCs that can attract natural predators of the herbivores. oup.com While the specific role of geranylacetone in these complex interactions is an area of ongoing research, its widespread occurrence points to its significance in plant chemical ecology.

| Plant/Organism | Significance | Reference |

|---|---|---|

| Tomato | Key volatile flavor compound | researchgate.net |

| Certain Mushroom Species | Key volatile flavor compound | researchgate.net |

| Rice | Flavor component | researchgate.net |

| Mango | Flavor component | researchgate.net |

| Nelumbo nucifera (Lotus) | Component of essential oil | frontiersin.org |

Elucidation of Mechanisms of Biological Recognition and Receptor Binding

The detection of semiochemicals like the analogs of this compound is a highly specific process mediated by specialized receptor proteins in the olfactory systems of insects and plants. While the precise receptors for this compound have not been characterized, research on related compounds provides a framework for understanding these mechanisms.

In insects, the perception of odors, including pheromones, begins when volatile molecules enter pores on the sensilla of the antennae and other olfactory organs. nih.gov These molecules then interact with odorant-binding proteins (OBPs) in the sensillum lymph, which are thought to transport the hydrophobic odorants to the dendritic membranes of olfactory sensory neurons (OSNs). nih.gov

The specificity of odor detection is primarily determined by olfactory receptors (ORs) and ionotropic receptors (IRs), which are transmembrane proteins located on the dendrites of OSNs. nih.gov Insect ORs are ligand-gated ion channels that form a complex with a highly conserved co-receptor (Orco). frontiersin.orgmdpi.com The binding of a specific odorant molecule to a tuning OR subunit triggers a conformational change, leading to the opening of the ion channel and depolarization of the neuron. frontiersin.org This generates an electrical signal that is transmitted to the brain for processing. nih.gov Recent studies have begun to deorphanize specific ORs in termites, such as the identification of PsimOR14 in Prorhinotermes simplex as the receptor for the trail-following pheromone neocembrene. elifesciences.orgelifesciences.orgbiorxiv.orgbiorxiv.org This research highlights the narrow tuning of pheromone receptors to their specific ligands. elifesciences.orgelifesciences.orgbiorxiv.orgbiorxiv.org

In plants, the mechanisms of VOC reception are less understood compared to insects. oup.comnih.gov While canonical cell-surface receptors for most VOCs have yet to be identified, recent evidence suggests that plants may employ intracellular proteins to detect these chemical cues. researchgate.netnih.gov For example, TOPLESS-like proteins in tobacco have been shown to bind certain sesquiterpenes and act as transcriptional co-repressors, suggesting a direct link between VOC perception and gene regulation. researchgate.netnih.gov It is also hypothesized that plants possess odorant-binding proteins that are structurally and functionally similar to those in animals, which would facilitate the binding and transport of volatile isoprenoids. nih.gov

Prospective Research Avenues and Translational Implications

Discovery of Novel Synthetic Methodologies with Enhanced Sustainability

The development of environmentally benign and efficient synthetic routes to complex molecules is a cornerstone of modern chemistry. For 6,10-Dimethyl-undeca-1,9-dien-4-ol, future research will likely prioritize the discovery of novel synthetic methodologies that adhere to the principles of green chemistry. This includes the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste.

Current synthetic strategies for similar terpenoid alcohols often rely on multi-step processes that may involve protecting groups and harsh reagents. A key research avenue will be the development of catalytic systems that can achieve the desired transformations with high chemo- and stereoselectivity. This could involve exploring novel transition metal catalysts or biocatalytic approaches that mimic nature's efficiency. The goal is to create a synthetic pathway that is not only high-yielding but also minimizes environmental impact, making the production of this compound and its derivatives more viable for potential applications.

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

Nature provides a vast and intricate blueprint for the synthesis of complex natural products. It is highly probable that this compound is produced in certain organisms through a specific biosynthetic pathway. A significant area of future research will be the identification and characterization of the enzymes responsible for its formation.

This exploration will likely begin with genome mining of various plants, fungi, and bacteria, searching for gene clusters that encode for terpenoid-synthesizing enzymes. Once potential candidate genes are identified, they can be expressed in heterologous hosts to verify their function and elucidate the complete biosynthetic pathway. Understanding how nature constructs this specific undecadienol could unlock new biocatalytic tools for its sustainable production and provide insights into the chemical ecology of the producing organisms.

Design of Advanced Chemical Probes and Building Blocks for Materials Science

The unique structural features of this compound, including its hydroxyl group and two double bonds, make it an attractive candidate for the development of advanced chemical probes and as a versatile building block in materials science.

As a chemical probe, the hydroxyl group could be functionalized with fluorescent tags or other reporter molecules to study biological processes. The dienol structure might also allow it to interact with specific biological targets, making it a potential tool for chemical biology research.

In materials science, the double bonds in the undecadienol backbone offer sites for polymerization or cross-linking. This could enable the creation of novel polymers and soft materials with unique properties. For instance, incorporating this terpenoid-based monomer could lead to materials with enhanced thermal stability, specific optical properties, or biodegradability. Research in this area would focus on controlling the polymerization process to tailor the material's characteristics for specific applications, such as in coatings, adhesives, or biomedical devices.

Integration of Artificial Intelligence and Machine Learning in Undecadienol Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. For this compound, these computational tools can significantly accelerate discovery and development across multiple fronts.

In synthetic chemistry, AI algorithms can be trained on vast datasets of chemical reactions to predict optimal reaction conditions, suggest novel synthetic routes, and even design new catalysts with enhanced performance. This can drastically reduce the time and resources required for laboratory experimentation.

For biosynthetic pathway discovery, ML models can analyze genomic data to identify potential enzyme-encoding genes with greater accuracy. Furthermore, AI can be used to predict the three-dimensional structures of these enzymes and simulate their interactions with substrates, providing valuable insights into their catalytic mechanisms.

In materials science, machine learning can be employed to predict the properties of polymers and materials derived from this compound. By inputting the monomer's structure and polymerization conditions, these models can forecast material characteristics such as mechanical strength, thermal conductivity, and degradation rates, thereby guiding the design of new materials with desired functionalities.

The integration of AI and ML promises to create a more predictive and efficient research paradigm for the study and application of this compound and other complex molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,10-Dimethyl-undeca-1,9-dien-4-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with alkenes and alcohols, using catalysts (e.g., acid/base or transition metals) and solvents (e.g., THF or dichloromethane). For example, spirocyclic intermediates can be formed via [4+2] cycloaddition reactions under controlled temperatures (60–80°C). Yield optimization requires monitoring steric and electronic effects of substituents, with purification via column chromatography or recrystallization .

- Key Parameters :

| Step | Catalysts | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Cyclization | BF₃·Et₂O | DCM | 0–25°C | 45–60% |

| Functionalization | Pd/C | EtOH | 50°C | 70–85% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Use IR spectroscopy to confirm hydroxyl (-OH) and carbonyl (C=O) groups (peaks at 3300–3500 cm⁻¹ and 1700–1750 cm⁻¹, respectively). UV-Vis spectroscopy identifies conjugation patterns (λmax ~240–280 nm). GC-MS with DB-5 or HP-5 columns (temperature gradient: 50°C to 250°C at 10°C/min) resolves structural isomers, while NMR (¹H/¹³C) assigns stereochemistry and regioselectivity .

Q. What precautions are critical for handling air- or moisture-sensitive intermediates during synthesis?

- Methodological Answer : Employ Schlenk line techniques for anhydrous/oxygen-free conditions. Use gloveboxes for sensitive reagents, and store intermediates under inert gas (N₂/Ar) at –20°C. Quench reactive byproducts (e.g., Grignard reagents) with dry ice/ethanol mixtures to prevent exothermic side reactions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for diastereomeric mixtures?

- Methodological Answer : Apply 2D NMR (COSY, NOESY) to distinguish diastereomers via coupling constants and spatial proximity. For unresolved peaks, use chiral chromatography (e.g., Chiralcel OD-H column) or isotopic labeling (²H/¹³C) to trace stereochemical outcomes. Computational tools like Density Functional Theory (DFT) predict chemical shifts and validate assignments .

Q. What computational models best predict the reactivity of this compound in catalytic asymmetric synthesis?

- Methodological Answer : Molecular Dynamics (MD) simulations model transition states in enantioselective reactions (e.g., Sharpless epoxidation). Frontier Molecular Orbital (FMO) theory identifies nucleophilic/electrophilic sites, while Conductor-like Screening Model (COSMO) predicts solvation effects. Validate models with experimental kinetic data (kcat/KM) and enantiomeric excess (ee%) measurements .

Q. How can mechanistic ambiguities in cyclization reactions be addressed using kinetic isotope effects (KIEs)?

- Methodological Answer : Compare reaction rates of isotopologues (e.g., ¹²C vs. ¹³C at critical positions) to identify rate-determining steps. For example, a primary KIE (kH/kD > 2) suggests bond cleavage in the transition state (e.g., C–H activation). Use stopped-flow IR or time-resolved mass spectrometry to capture transient intermediates .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Use ANOVA with post-hoc Tukey tests for comparing multiple groups. For high-throughput screening (HTS), employ Z-factor analysis to assess assay robustness (Z’ > 0.5 indicates reliability) .

Q. How should researchers design experiments to distinguish between antimicrobial activity and cytotoxicity?

- Methodological Answer : Use dual-assay systems :

- Microplate Alamar Blue assay for microbial growth inhibition (λex/em = 530/590 nm).

- MTT assay for mammalian cell viability (absorbance at 570 nm).

- Calculate selectivity indices (SI = IC50 mammalian cells / IC50 microbial cells) to prioritize non-toxic candidates .

Conflict Resolution in Literature

Q. How can discrepancies in reported biological activities be reconciled across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.